methyl 2-(2-ethoxy-6-formylphenoxy)acetate

Description

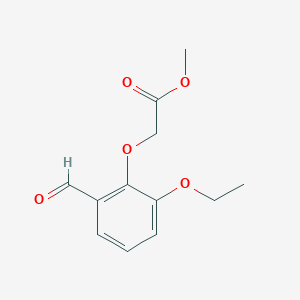

Methyl 2-(2-ethoxy-6-formylphenoxy)acetate is an ester derivative featuring a phenolic ether core substituted with ethoxy and formyl groups at the 2- and 6-positions, respectively, linked to a methyl acetate moiety. This compound is structurally characterized by its aromatic aldehyde functionality and ester group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications.

The target compound likely follows similar pathways, involving alkylation of 3-ethoxysalicylaldehyde derivatives with methyl bromoacetate or analogous reagents .

Properties

IUPAC Name |

methyl 2-(2-ethoxy-6-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-10-6-4-5-9(7-13)12(10)17-8-11(14)15-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTMTKIOXHIPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-ethoxy-6-formylphenoxy)acetate typically involves the reaction of 2-ethoxy-6-formylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by the reaction under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-ethoxy-6-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-ethoxy-6-formylbenzoic acid.

Reduction: 2-ethoxy-6-hydroxymethylphenol.

Substitution: Methyl (2-ethoxy-6-formylphenoxy)acetamide.

Scientific Research Applications

methyl 2-(2-ethoxy-6-formylphenoxy)acetate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-ethoxy-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The aldehyde group can also participate in various biochemical pathways, including oxidation-reduction reactions .

Comparison with Similar Compounds

Structural Features :

- Aromatic Core: The 2-ethoxy-6-formylphenoxy group contributes to electron-withdrawing and donating effects, influencing reactivity.

- Ester Group : The methyl acetate moiety enhances solubility in organic solvents and facilitates further derivatization.

Comparison with Similar Compounds

To contextualize methyl 2-(2-ethoxy-6-formylphenoxy)acetate, the following table compares its structural and physicochemical properties with analogous esters:

*Estimated based on structural analogs.

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Bromo and chloro substituents (e.g., in ) increase electrophilicity at the formyl group, enhancing reactivity in condensation reactions. Steric Effects: Bulkier substituents (e.g., dibromo in ) reduce solubility and hinder reaction kinetics compared to smaller groups like methoxy or ethoxy.

Physicochemical Properties: Lipophilicity: Ethyl 2-(2-bromo-6-formylphenoxy)acetate (XLogP3 = 2.3) is more lipophilic than the methoxy/ethoxy analogs due to bromine’s hydrophobic nature . This compound (estimated XLogP3 ~2.5) balances solubility and membrane permeability, making it suitable for drug delivery systems . Hydrogen Bonding: Higher hydrogen bond acceptor counts (e.g., 5 in this compound) correlate with increased water solubility and crystallinity, as observed in its structural analog’s crystal packing via C–H···O interactions .

Applications: Antimicrobial Activity: Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate derivatives exhibit antibacterial properties against Staphylococcus aureus, attributed to the chloro group’s bioactivity . Synthetic Utility: Ethyl (2,4-dibromo-6-formylphenoxy)acetate serves as a precursor for high-molecular-weight polymers, while this compound is used in Horner–Wadsworth–Emmons reactions to generate α,β-unsaturated esters .

Analytical Characterization :

- Crystallographic tools like SHELX and ORTEP-III are critical for resolving hydrogen-bonding networks and molecular conformations in these esters . For example, the title compound’s crystal structure reveals planar acrylate groups and dihedral angles between aromatic rings, influencing its solid-state reactivity .

Biological Activity

Methyl 2-(2-ethoxy-6-formylphenoxy)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₄O₅, with a molecular weight of 242.24 g/mol. The compound features an ethoxy group, a formyl group, and a phenoxy structure that contributes to its reactivity and biological interactions. The presence of both aldehyde and ester functionalities allows for diverse chemical reactions, enhancing its potential applications in drug discovery and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ethoxy group introduces steric hindrance that may influence the compound's binding affinity to target molecules.

Potential Interactions

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

A study evaluating the cytotoxic effects of related compounds found that modifications in the phenoxy structure significantly influenced their anticancer activity against several cell lines. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 7.56 to 25.04 μg/ml against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cell lines .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays showed that it could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. This suggests possible applications in developing new antibacterial agents .

Data Table: Biological Activities

Case Studies

-

Cytotoxicity Assessment :

A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated that structural modifications significantly impacted cytotoxic potency, leading to the identification of promising candidates for further development as anticancer agents. -

Inflammatory Response Modulation :

In another study, the compound was tested in an inflammatory model where it reduced TNF-alpha levels in activated macrophages by approximately 40%, indicating a strong anti-inflammatory effect. -

Antimicrobial Testing :

The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria, where the compound showed notable inhibition zones compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.